molecular formula C17H20N8 B6453010 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549050-53-3

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453010
CAS No.: 2549050-53-3
M. Wt: 336.4 g/mol
InChI Key: XLFSJCGOGUYOQW-UHFFFAOYSA-N
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Description

2-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a bicyclic compound featuring a fused octahydrocyclopenta[c]pyrrol scaffold linked to a pyrimidine-4-carbonitrile moiety. The 5-fluoropyrimidinyloxy-methyl substituent at the 3a-position introduces steric and electronic complexity, which may enhance binding affinity to biological targets such as enzymes or receptors. The synthesis of such compounds typically involves nucleophilic substitution reactions between halogenated pyrimidines and bicyclic amines under acidic or basic conditions, as exemplified in related syntheses .

Properties

IUPAC Name

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-23-11-21-14-16(23)19-10-20-17(14)25-8-6-24(7-9-25)13-4-5-18-15(22-13)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSJCGOGUYOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis involve:

    Formation of the piperazine ring: This can be achieved through the reaction of protected 1,2-diamines with sulfonium salts under basic conditions.

    Introduction of the purine core: This step involves the coupling of the piperazine intermediate with a suitable purine derivative.

    Cyclopropylpyrimidine moiety addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the piperazine or purine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, and catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects . Additionally, its interaction with bacterial enzymes can lead to the inhibition of bacterial growth, making it a potential anti-tubercular agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile can be contextualized against analogous bicyclic pyrimidine derivatives. Below is a comparative analysis based on molecular features, synthetic routes, and biological activity:

Table 1: Comparative Analysis of Bicyclic Pyrimidine Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity/Application References
Target Compound : 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile 340.35 - 5-Fluoropyrimidin-2-yloxy-methyl
- Pyrimidine-4-carbonitrile
Potential RBP4 antagonist (inferred from structural analogs)
6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxamide (46) 373.37 - 2-(Trifluoromethyl)phenyl
- Pyrimidine-4-carboxamide
RBP4 antagonist with demonstrated in vitro efficacy
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic acid (42) 359.33 - 2-(Trifluoromethyl)phenyl
- Pyrimidine-4-carboxylic acid
Intermediate for RBP4 antagonists; improved solubility due to carboxylic acid group
3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile (BK80914) 340.35 - 5-Fluoropyrimidin-2-yloxy-methyl
- Pyrazine-2-carbonitrile
Research chemical with structural similarity but distinct heterocyclic core (pyrazine vs. pyrimidine)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (3) 352.38 - Thiazol-5-yl
- 3-Hydroxyphenylamino
Kinase inhibitor with reported antiproliferative activity

Key Observations:

Structural Modifications and Bioactivity: The 5-fluoropyrimidinyloxy-methyl group in the target compound likely enhances metabolic stability compared to the 2-(trifluoromethyl)phenyl substituent in compounds 42 and 46 . Fluorine atoms are known to improve membrane permeability and resistance to oxidative metabolism.

Synthetic Routes :

  • The target compound’s synthesis may involve coupling a halogenated pyrimidine-4-carbonitrile (e.g., 2-chloropyrimidine-4-carbonitrile) with a bicyclic amine precursor, similar to methods used for compound 46 .
  • In contrast, carboxylated analogs like compound 42 require hydrolysis of nitriles or esters under basic conditions (e.g., LiOH/THF), which is unnecessary for the target compound’s nitrile group .

Therapeutic Potential: While direct biological data for the target compound are unavailable, its structural analogs (e.g., compound 46) show promise as RBP4 antagonists for treating age-related macular degeneration and metabolic disorders . The pyrimidine-4-carbonitrile moiety may offer superior binding to RBP4 compared to pyrimidine-5-carbonitriles (e.g., compound 3), which are more commonly associated with kinase inhibition .

Biological Activity

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS Number: 2549050-53-3) is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits structural features conducive to interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₈
Molecular Weight336.4 g/mol
CAS Number2549050-53-3

The compound contains a piperazine moiety, a cyclopropyl group, and a pyrimidine ring, which may contribute to its unique biological properties.

The mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of specific enzymes. Research suggests that compounds with similar structures can affect pathways related to inflammation and neuroprotection.

Biological Activities

1. Antiinflammatory Effects:
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, the modulation of inflammatory pathways through inhibition of cytokines such as IL-1β has been documented in studies involving purine derivatives. The compound may inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses .

2. Neuroprotective Potential:
Studies have shown that piperazine derivatives can interact with dopamine receptors, suggesting potential applications in neurodegenerative diseases. The cyclopropyl substitution may enhance the binding affinity to dopamine receptors, potentially leading to therapeutic effects in conditions such as Parkinson's disease .

3. Modulation of Uric Acid Levels:
Given its purine structure, there is a hypothesis that this compound could influence uric acid metabolism. Compounds that alter xanthine oxidase activity have been studied for their ability to lower uric acid levels, which is beneficial in conditions like gout .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study examining the effects of various piperazine derivatives on inflammation, it was found that a structurally related compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects due to its structural similarities.

Case Study 2: Neuroprotective Effects
A comparative study on dopamine receptor modulators highlighted that compounds with a piperazine ring showed improved neuroprotective effects in animal models of neurodegeneration. The study indicated that modifications to the piperazine structure could enhance receptor affinity and efficacy.

Research Findings

Recent research has focused on the synthesis and biological evaluation of purine derivatives:

  • Synthesis: The synthesis typically involves multi-step reactions starting from readily available precursors, allowing for the introduction of various substituents at specific positions on the purine ring.
  • Biological Evaluation: In vitro assays have demonstrated the ability of similar compounds to inhibit inflammatory pathways and modulate neurotransmitter systems effectively.

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